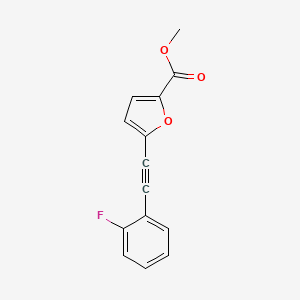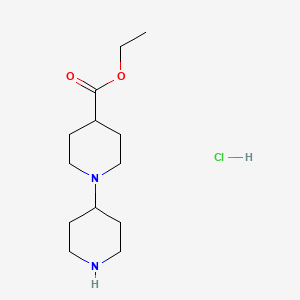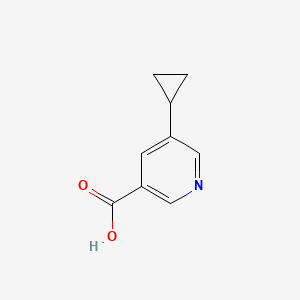
5-Cyclopropylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylnicotinic acid is a compound that is structurally related to nicotinic acid, with the addition of a cyclopropyl group. While the provided papers do not directly discuss 5-Cyclopropylnicotinic acid, they do provide insights into the chemistry of related compounds. For instance, the first paper discusses a bile acid with a cyclopropyl-containing side chain, which is a derivative of ursodeoxycholic acid with a cyclopropane ring incorporated into its structure . This suggests that the incorporation of cyclopropyl groups into organic molecules is a topic of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can be complex. The first paper describes the synthesis of a cyclopropyl analogue of ursodeoxycholic acid through a cyclopropanation reaction using ethyl diazoacetate . This method could potentially be applied to the synthesis of 5-Cyclopropylnicotinic acid, where a suitable precursor of nicotinic acid could undergo a similar cyclopropanation to introduce the cyclopropyl group.
Molecular Structure Analysis
The molecular structure of compounds like 5-Cyclopropylnicotinic acid is crucial for their biological activity. The cyclopropane ring is a strained three-membered ring that can influence the conformation and reactivity of the molecule. In the first paper, the cyclopropane ring does not significantly alter the pKa of the bile acid compared to its non-cyclopropyl analogue . This information could be relevant when considering the molecular structure of 5-Cyclopropylnicotinic acid and its potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of cyclopropyl-containing compounds can be unique due to the strain in the cyclopropane ring. The first paper mentions that the cyclopropyl bile acid is efficiently taken up by rat liver and secreted into bile, indicating that the cyclopropane ring does not hinder biological uptake and processing . This could suggest that 5-Cyclopropylnicotinic acid may also exhibit interesting chemical reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl-containing compounds can be influenced by the presence of the cyclopropane ring. The first paper reports that the cyclopropyl bile acid forms micelles in water at a certain concentration and stimulates bile flow and secretion of bile acids and phospholipids . These properties are important for understanding the behavior of such compounds in aqueous environments and could be relevant to the solubility, distribution, and pharmacokinetics of 5-Cyclopropylnicotinic acid.
Applications De Recherche Scientifique
Synthesis and Biological Activity
5-Cyclopropylnicotinic acid and related compounds have been explored for their synthesis and biological activities. For instance, Tian et al. (2009) synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, with some showing excellent herbicidal and fungicidal activity (Tian, L., Song, J., Wang, J., & Liu, B., 2009). Duncton et al. (2013) synthesized trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester, which could be useful in Suzuki reactions for producing various cyclopropyl products (Duncton, M., & Singh, R., 2013).
Drug Delivery Systems
Zou et al. (2005) investigated cyclodextrin conjugates of 5-aminosalicylic acid for colon-specific drug delivery, showing that these conjugates can pass through the stomach and small intestine without significant degradation (Zou, M., Cheng, G., Okamoto, H., Hao, X., An, F., Cui, F., & Danjo, K., 2005).
Chemical and Pharmaceutical Research
Research by Han et al. (2000) explored the gas-phase acidity of cyclopropene and its derivatives, a key aspect in understanding the chemical properties relevant to pharmaceutical applications (Han, S., Hare, M., & Kass, S., 2000).
Anti-inflammatory and Antioxidant Activities
The research by Rousseaux et al. (2005) on 5-aminosalicylic acid, which is structurally related to 5-Cyclopropylnicotinic acid, highlighted its anti-inflammatory effects in the colon, mediated by peroxisome proliferator–activated receptor-γ (Rousseaux, C., Lefebvre, B., Dubuquoy, L., Lefebvre, P., Romano, O., Auwerx, J., Metzger, D., Wahli, W., Desvergne, B., Naccari, G., Chavatte, P., Farce, A., Bulois, P., Cortot, A., Colombel, J., & Desreumaux, P., 2005).
Antimicrobial and Anticancer Applications
A study by Moustafa et al. (2021) on derivatives of glycyrrhetinic acid, which shares structural similarities with 5-Cyclopropylnicotinic acid, revealed significant anticancer activity, triggering apoptosis in tumor cell lines, and also exhibited antimicrobial effects (Moustafa, G., Shalaby, A., Naglah, A., Mounier, M., El-Sayed, H., Anwar, M., & Nossier, E., 2021).
Propriétés
IUPAC Name |
5-cyclopropylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHNNLZEKMLNAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629584 |
Source


|
| Record name | 5-Cyclopropylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylnicotinic acid | |
CAS RN |
893738-23-3 |
Source


|
| Record name | 5-Cyclopropylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

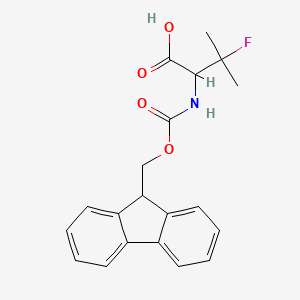
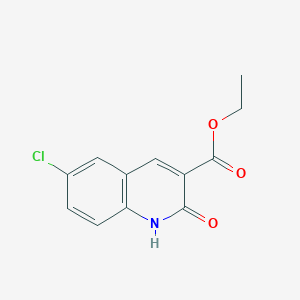


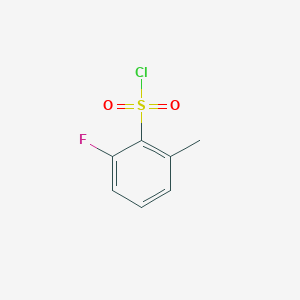

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)

